molecular formula C24H29N5O5S2 B2785562 ethyl 2-{2-[(4-butyl-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393806-41-2

ethyl 2-{2-[(4-butyl-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2785562
CAS No.: 393806-41-2
M. Wt: 531.65
InChI Key: CRYGETNOGIAYLT-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[[4-butyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a variety of functional groups, including a furan ring, a triazole ring, and a thiophene ring

Preparation Methods

The synthesis of ethyl 2-{2-[(4-butyl-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the furan-2-carbonylamino intermediate, followed by the formation of the triazole ring through cyclization reactions. The thiophene ring is then introduced via a series of condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. .

Scientific Research Applications

Ethyl 2-[[2-[[4-butyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and triazole rings can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar compounds include other furan, triazole, and thiophene derivatives. For example:

Biological Activity

Ethyl 2-{2-[(4-butyl-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (commonly referred to as K403-0509) is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, including its antioxidant, antimicrobial, and anticancer activities.

Chemical Structure

The compound's molecular formula is C24H29N5O5S2C_{24}H_{29}N_{5}O_{5}S_{2}, featuring a complex structure that includes a 1,2,4-triazole ring and a cyclopentathiophene moiety. The presence of these heterocycles contributes to its diverse biological activities.

Antioxidant Activity

Research has demonstrated that compounds containing triazole and thiophene rings exhibit notable antioxidant properties. For instance, derivatives of triazole have been shown to scavenge free radicals effectively. A study indicated that the compound K403-0509 displayed significant radical scavenging activity in DPPH assays, suggesting its potential as an antioxidant agent .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies revealed that K403-0509 exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it demonstrated lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like ampicillin .

Bacterial Strain MIC (µg/mL) Standard (Ampicillin)
Staphylococcus aureus816
Escherichia coli1632
Pseudomonas aeruginosa3264

Anticancer Activity

The anticancer potential of K403-0509 has also been investigated. Preliminary studies indicated that it could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to target specific pathways in cancer cells makes it a candidate for further development in cancer therapeutics .

Case Studies

  • Antioxidant Efficacy : A study focused on the DPPH radical scavenging activity of K403-0509 revealed an IC50 value significantly lower than that of established antioxidants such as butylated hydroxytoluene (BHT), indicating superior antioxidant capability .
  • Antimicrobial Screening : In a comprehensive screening of newly synthesized triazole derivatives, K403-0509 was among the top performers against resistant strains of bacteria, showcasing its potential as an alternative treatment option in antibiotic-resistant infections .
  • Cancer Cell Line Studies : In vitro tests on breast cancer cell lines showed that treatment with K403-0509 resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. This suggests a promising avenue for further research into its mechanisms of action in cancer therapy .

Properties

IUPAC Name

ethyl 2-[[2-[[4-butyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O5S2/c1-3-5-11-29-18(13-25-21(31)16-9-7-12-34-16)27-28-24(29)35-14-19(30)26-22-20(23(32)33-4-2)15-8-6-10-17(15)36-22/h7,9,12H,3-6,8,10-11,13-14H2,1-2H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYGETNOGIAYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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